molecular formula C7H10ClNO2 B2397281 3-(Aminomethyl)benzene-1,2-diol hydrochloride CAS No. 1194-90-7

3-(Aminomethyl)benzene-1,2-diol hydrochloride

Cat. No.: B2397281
CAS No.: 1194-90-7
M. Wt: 175.61
InChI Key: UNOXFKPQIFVGBJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C7H10ClNO2. It is a derivative of benzene, featuring an aminomethyl group and two hydroxyl groups on the benzene ring. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)benzene-1,2-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with benzene-1,2-diol (catechol).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The aminomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of methyl-substituted benzene-1,2-diol.

    Substitution: Formation of various substituted benzene-1,2-diols depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)benzene-1,2-diol hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzene-1,2-diol hydrochloride
  • 3-(Aminomethyl)benzene-1,3-diol hydrochloride
  • 3-(Aminomethyl)benzene-1,4-diol hydrochloride

Uniqueness

3-(Aminomethyl)benzene-1,2-diol hydrochloride is unique due to the specific positioning of the aminomethyl and hydroxyl groups on the benzene ring. This arrangement imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

3-(aminomethyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOXFKPQIFVGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-90-7
Record name 3-(aminomethyl)benzene-1,2-diol hydrochloride
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